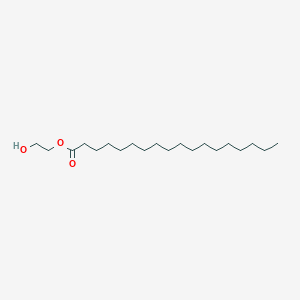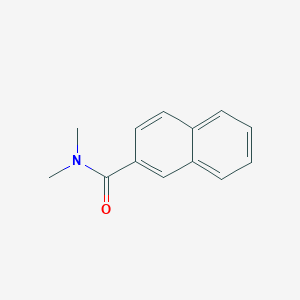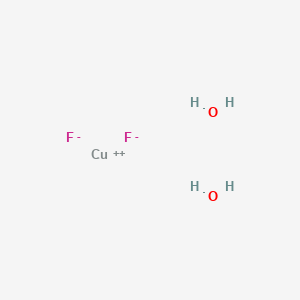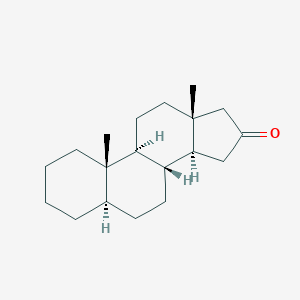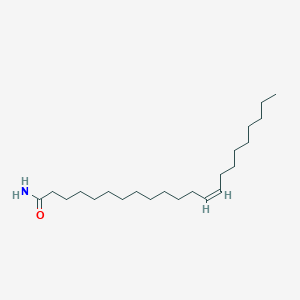
Erucamide
Descripción general
Descripción
Erucamide is a primary fatty amide resulting from the formal condensation of the carboxy group of erucic acid with ammonia . It is commonly used as a slip additive in the plastic manufacturing industry . It has a role as a human metabolite, a rat metabolite, a mammalian metabolite, a plant metabolite, and an EC 3.1.1.7 (acetylcholinesterase) inhibitor . It is functionally related to erucic acid .
Molecular Structure Analysis
Erucamide’s molecular formula is C22H43NO . The InChI representation is InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9- . The Canonical SMILES representation is CCCCCCCCC=CCCCCCCCCCCCC(=O)N . The Isomeric SMILES representation is CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N .
Chemical Reactions Analysis
The degradation of erucamide can occur during polymer processing and long-term storage, leading to the formation of numerous oxidation products . Erucamide degradation produces compounds that adversely affect the odor and color properties of polyolefins .
Physical And Chemical Properties Analysis
Erucamide has a molecular weight of 337.6 g/mol . It is a waxy solid that can dissolve in isopropanol and has low solubility in alcohol and acetone . It is also combustible . The melting point is between 75-85 °C .
Aplicaciones Científicas De Investigación
Polymer Fiber Modification
Scientific Field
Materials Science and Engineering
Application Summary
Erucamide is extensively used to modify the surface properties of polymer fibers, particularly polypropylene fibers. It acts as a slip additive, altering the fiber’s surface chemistry and morphology, which affects crystallinity and mechanical properties .
Methods of Application
The application involves incorporating erucamide into the polymer matrix before fiber extrusion. Techniques like synchrotron nanofocused X-ray Diffraction (nXRD) and single-fiber uniaxial tensile tests are used to analyze the effects .
Results
Erucamide enhances fiber softness by promoting crystallinity, leading to larger and more numerous lamellae crystallites. It decreases fiber tensile strength and stiffness but increases toughness, fracture strain, and ductility .
Polypropylene Extraction
Scientific Field
Analytical Chemistry
Application Summary
Erucamide is used in the quantification of slip additives and their degradation byproducts in polypropylene (PP) samples using various extraction techniques like Soxhlet, microwave, and ultrasound .
Methods of Application
The study involves solid–liquid extraction methods and gas chromatography with mass spectrometry (GC-MS) for quantification. Variables such as temperature, time, solvents, and PP pretreatments are analyzed .
Results
The microwave technique showed the highest average recoveries of erucamide, with significant recovery rates using different solvents. The study provides insights into optimizing extraction methods for better erucamide recovery .
Depression and Anxiety Treatment
Scientific Field
Pharmacology and Neuroscience
Application Summary
Erucamide has been identified to have potential therapeutic effects on depression and anxiety-like behaviors in mouse models. It is suggested to modulate the hypothalamus-pituitary-adrenal axis .
Methods of Application
The application involves administering erucamide to animal models and observing behavioral changes along with hormonal level alterations.
Results
The treatment with erucamide resulted in reduced levels of stress hormones and exhibited antidepressant and anxiolytic effects, suggesting a role in mental health treatment .
Slip Properties in Polymer Films
Scientific Field
Polymer Science
Application Summary
Erucamide is recognized for its extraordinary slip properties, even at low concentrations. It is used in polymer films to reduce friction and improve handling during processing .
Methods of Application
Erucamide is added to polymer films, and its distribution and effects are studied using techniques like Atomic Force Microscopy (AFM) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF SIMS).
Results
The presence of erucamide on the polymer surface significantly reduces friction, enhancing the film’s ease of use and processing efficiency .
Pharmacological Role
Scientific Field
Medical Research
Application Summary
Erucamide, through its derivative erucic acid, has been studied for its pharmacological role in various conditions, including myocardial disease, hepatic steatosis, and cognitive function improvement .
Methods of Application
The pharmacological effects are assessed through clinical studies and trials, analyzing the impact of erucic acid on various health parameters.
Results
Erucic acid, and by extension erucamide, shows promise in improving cognitive function, exerting anti-inflammatory and antioxidant effects, and potentially influencing the pathogenesis of diseases like Huntington’s .
Anti-fouling and Anti-viral Applications
Scientific Field
Biomedical Engineering
Application Summary
Erucamide is used for its anti-fouling, anti-fogging, and anti-viral properties. It can be applied as a surface coating to prevent contamination and viral spread .
Methods of Application
The compound is applied as a coating on surfaces, and its effectiveness is evaluated through microbial and viral adhesion tests.
Results
Erucamide-coated surfaces show reduced microbial and viral adhesion, indicating its potential in creating cleaner and safer environments .
Safety And Hazards
Erucamide should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(Z)-docos-13-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUDZVJPLUQNMU-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026929 | |
| Record name | Erucamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Solid; [Hawley] Off-white beads with a fatty odor; [MSDSonline] | |
| Record name | 13-Docosenamide, (13Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Erucamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN ISOPROPANOL; SLIGHTLY SOL IN ALCOHOL, ACETONE | |
| Record name | ERUCAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Erucamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
ERUCIC ACID WAS INCORPORATED INTO DIPHOSPHATIDYLGLYCEROL & SPHINGOMYELIN IN HEART & LIVER OF MALE RATS FED ERUCIC ACID FOR 20 DAYS. /EURACIC ACID/ | |
| Record name | ERUCAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Erucamide | |
Color/Form |
SOLID | |
CAS RN |
112-84-5 | |
| Record name | Erucamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erucamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Docosenamide, (13Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Erucamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-docos-13-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERUCAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V89VY25BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ERUCAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
75-80 °C | |
| Record name | ERUCAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



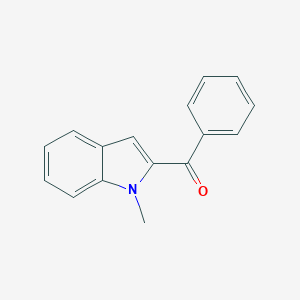
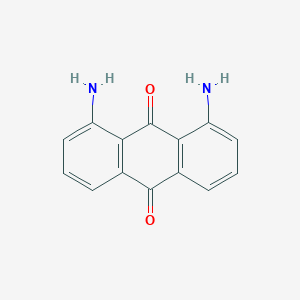
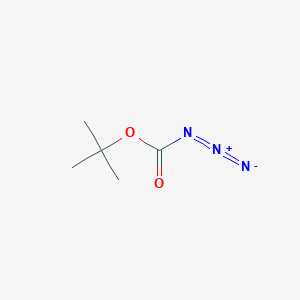
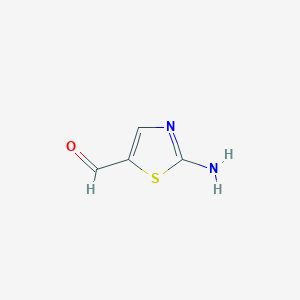

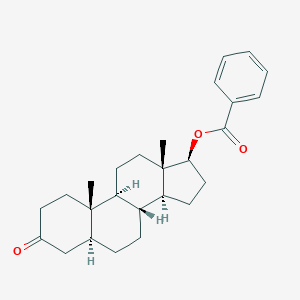
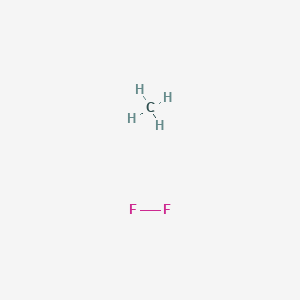
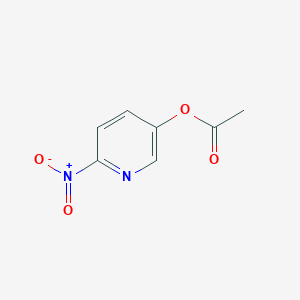
![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)
